molecular formula C18H19N3O4S B10980657 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10980657
M. Wt: 373.4 g/mol
InChI Key: AVSXYGUSWIXVEA-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carboxamide groups. The thiophen-2-ylcarbonyl moiety is then introduced through a coupling reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The thiophen-2-ylcarbonyl moiety may enhance its binding affinity and specificity towards certain targets . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-24-13-5-6-14(25-2)16-11(13)10-12(21-16)17(22)19-7-8-20-18(23)15-4-3-9-26-15/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

AVSXYGUSWIXVEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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